N-Acetoxy-2-acetamidofluorene
Description
N-acetoxy-2-acetamidofluorene is a 2-acetamidofluorene compound in which the parent 2-acetamidofluorene is substituted on nitrogen by an acetoxy group. It has a role as a carcinogenic agent and a mutagen.
An alkylating agent that forms DNA ADDUCTS at the C-8 position in GUANINE, resulting in single strand breaks. It has demonstrated carcinogenic action.
Properties
IUPAC Name |
[acetyl(9H-fluoren-2-yl)amino] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11(19)18(21-12(2)20)15-7-8-17-14(10-15)9-13-5-3-4-6-16(13)17/h3-8,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOMHWALMFWNAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209828 | |
Record name | Acetoxyacetylaminofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6098-44-8 | |
Record name | N-Acetoxy-N-acetyl-2-aminofluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6098-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetoxyacetylaminofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006098448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetoxy AAF | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetoxyacetylaminofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Acetoxy-2-acetamidofluorene interact with cellular components and what are the downstream effects?
A1: this compound acts as an electrophilic metabolite, primarily targeting DNA. It preferentially reacts with guanosine residues in DNA, forming adducts. [] This adduct formation disrupts DNA structure and can lead to mutations during replication, ultimately contributing to carcinogenesis. []
Q2: Does this compound react differently with various cellular nucleophiles compared to similar compounds?
A2: Yes, research indicates this compound exhibits a distinct preference for guanosine among nucleosides. [] Conversely, the sulfate ester of N-hydroxy-2-acetamidophenanthrene displays comparable reactivity with both adenosine and guanosine. [] This suggests structural differences between these compounds influence their reactivity and substrate specificity.
Q3: What role does glutathione play in the cellular response to this compound?
A3: Glutathione, a key cellular antioxidant, doesn't appear to directly scavenge this compound. [] Studies show that pre-treating bacteria with this compound doesn't impact the viability or mutagenicity when exposed to sulfite, a compound known to deplete glutathione levels. [] This suggests this compound might exert its effects through mechanisms independent of direct glutathione detoxification.
Q4: Are there any proposed mechanisms explaining the reactivity differences observed between this compound and related compounds?
A4: One hypothesis suggests the adduct-forming capabilities of this compound and its analogues might stem from their potential to form radical cations. [] Studies using the stable free radical 2,2-diphenyl-1-picrylhydrazyl showed that this compound rapidly decolorized it, unlike N-Acetoxy-2-acetamidophenanthrene or N-Acetoxy-4-acetamidobiphenyl. [] This suggests radical cation formation could be a significant factor influencing the reactivity and subsequently, the carcinogenic potential of these compounds.
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